molecular formula C14H14N2O2 B3867101 2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide

2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide

Cat. No.: B3867101
M. Wt: 242.27 g/mol
InChI Key: IVYXKFCDEYCVSD-OQLLNIDSSA-N
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Description

2-Methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide is a Schiff base derivative synthesized via condensation of 2-methylfuran-3-carboxylic acid hydrazide with 2-methylbenzaldehyde. Structurally, it features a furan ring substituted with a methyl group at position 2, a hydrazide linkage, and an (E)-configured imine group connected to a 2-methylphenyl moiety. This compound belongs to the broader class of acylhydrazones, known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name

2-methyl-N-[(E)-(2-methylphenyl)methylideneamino]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)9-15-16-14(17)13-7-8-18-11(13)2/h3-9H,1-2H3,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYXKFCDEYCVSD-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide typically involves the condensation reaction between 2-methylfuran-3-carbohydrazide and 2-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2-methylfuran-3-carbohydrazide in ethanol.
  • Add 2-methylbenzaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research has indicated that compounds similar to 2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. A study highlighted the synthesis and biological evaluation of related furan-based hydrazones, demonstrating their capacity to scavenge free radicals effectively .

Antimicrobial Properties
The compound's derivatives have shown promising antimicrobial activity against various pathogens. For instance, a related study on Schiff bases derived from furan compounds reported notable antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored further for its potential as an antimicrobial agent .

Antidiabetic Effects
Some studies have investigated the potential of furan derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, these compounds can help manage blood sugar levels, making them candidates for diabetes treatment .

Materials Science

Polymeric Applications
Furan-based compounds are being explored for their utility in polymer chemistry. The incorporation of furan moieties into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of furan-containing polymers has shown improved performance in applications such as coatings and adhesives due to their chemical resilience and durability .

Nanocomposites
The integration of this compound into nanocomposite materials has been studied for its potential to improve electrical conductivity and thermal properties. These nanocomposites can be utilized in electronic devices, sensors, and energy storage systems .

Agricultural Chemistry

Pesticidal Activity
Compounds related to this compound have been evaluated for their pesticidal properties. Studies have shown that these compounds can act as effective insecticides or fungicides, providing an environmentally friendly alternative to conventional pesticides. Their mode of action typically involves disrupting cellular processes in pests, leading to effective pest management strategies .

Data Summary Table

Application Area Key Findings References
Medicinal ChemistryAntioxidant, antimicrobial, antidiabetic activities observed
Materials ScienceEnhanced thermal stability in polymers; potential in nanocomposites
Agricultural ChemistryEffective insecticidal/fungicidal properties

Case Studies

  • Antioxidant Properties Study
    • A study synthesized various furan derivatives, including hydrazones similar to this compound. The evaluation demonstrated strong antioxidant activity through various assays, suggesting potential therapeutic applications in oxidative stress-related diseases .
  • Pesticidal Efficacy Research
    • Research on the pesticidal efficacy of furan derivatives revealed that certain compounds exhibited significant activity against agricultural pests. This positions this compound as a candidate for developing novel pesticides with lower environmental impact .

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, leading to changes in membrane permeability and function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of 2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide with related compounds:

Compound Name Substituents on Aromatic Ring Core Heterocycle Melting Point (°C) IR Stretching Bands (cm⁻¹) Reference
This compound (Target) 2-Methylphenyl Furan Not reported ~1664 (C=O), ~1629 (C=N)
N′-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1) 3-Hydroxy-4-methoxyphenyl Furan 183 1664 (C=O), 1629 (C=N)
6-(3,4-Dichlorophenyl)-2-methyl-N'-[(E)-(4-methylphenyl)methylidene]pyridine-3-carbohydrazide (5g) 4-Methylphenyl Pyridine 110–112 1651 (C=O), 1547 (C=N)
N′-[(E)-(3-Nitrophenyl)methylidene]acetohydrazide (MMINA) 3-Nitrophenyl Acetohydrazide Not reported 1650 (C=O), 1605 (C=N)
N′-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene]isonicotinohydrazide (Ftivazide) 4-Hydroxy-3-methoxyphenyl Pyridine Not reported ~1660 (C=O), ~1610 (C=N)

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methylphenyl group in the target compound is electron-donating, which may reduce electrophilicity at the imine carbon compared to nitro-substituted analogs like MMINA . This impacts reactivity and biological activity.
  • Heterocyclic Core : Furan-based carbohydrazides (e.g., L1) typically exhibit lower thermal stability (melting points ~180°C) compared to pyridine derivatives (e.g., 5g, melting point ~110°C) due to weaker aromatic stabilization .
  • Hydrogen Bonding : Hydroxy and methoxy substituents (e.g., in L1 and Ftivazide) enhance intermolecular hydrogen bonding, increasing crystallinity and solubility in polar solvents .

Limitations and Challenges

  • Low Solubility : The hydrophobic 2-methylphenyl group reduces aqueous solubility, limiting pharmacological utility. This contrasts with more polar derivatives like L1 .
  • Limited Bioactivity Data: While structurally similar to active compounds (e.g., 5g, MMINA), specific biological data for the target compound is sparse, highlighting a need for targeted studies .

Biological Activity

2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.26 g/mol

Antibacterial Activity

Recent studies have demonstrated that derivatives of furan-based compounds exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Bacillus subtilis12 µg/mL
Pseudomonas aeruginosa20 µg/mL

The compound showed promising results with MIC values indicating effective inhibition of bacterial growth, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several fungal strains:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger15 µg/mL
Fusarium oxysporum20 µg/mL

These findings suggest that the compound could be effective in treating fungal infections, particularly those caused by Candida species .

Anticancer Activity

Preliminary studies have indicated that furan derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)35

The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Case Studies

Several case studies have highlighted the biological activity of similar compounds. For instance, a study focusing on hydrazone derivatives demonstrated their ability to inhibit bacterial growth effectively and showed promising anticancer activity through apoptosis induction in cancer cells . Another study emphasized the importance of structural modifications in enhancing the biological efficacy of furan derivatives .

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal Range
SolventEthanol/Methanol
CatalystAcetic acid (1–2%)
Temperature70–80°C
Reaction Time6–12 hours

Basic: How is structural characterization performed for this carbohydrazide derivative?

Answer:
A multi-technique approach is critical:

  • Spectroscopy :
    • FT-IR : Confirm imine (C=N) stretch at ~1600 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
    • NMR : ¹H NMR shows hydrazide NH proton at δ 10.5–11.5 ppm; aromatic protons appear as multiplets in δ 6.8–8.0 ppm .
  • X-ray crystallography : Resolve stereochemistry and confirm E-configuration. Use SHELXL for refinement (R1 < 0.05) and ORTEP-3 for visualizing anisotropic displacement ellipsoids .

Advanced: How can computational methods predict the bioactivity of this compound?

Answer:
Molecular docking (e.g., AutoDock Vina or Glide) combined with DFT calculations (Gaussian 09W) evaluates binding affinity to target enzymes like Glucosamine-6-Phosphate Synthase (GlmS):

  • Ligand preparation : Optimize geometry at B3LYP/6-31G(d) level .
  • Docking parameters : Use a grid box centered on the active site (e.g., GlmS PDB: 2VF5). Analyze binding energies (ΔG ≤ −7 kcal/mol suggests strong inhibition) .
  • Validation : Compare docking poses with crystallographic data (e.g., CCDC 953906) to resolve false positives .

Advanced: How to address contradictions in spectroscopic vs. crystallographic data?

Answer:
Discrepancies (e.g., imine bond geometry in NMR vs. X-ray) require:

  • Dynamic effects : NMR may average E/Z configurations in solution, while X-ray captures static solid-state structures. Use variable-temperature NMR to probe conformational flexibility .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing crystallographic packing .
  • Complementary techniques : Pair solid-state IR with solution-phase UV-Vis to detect tautomerism .

Advanced: What strategies resolve disorder in crystal structures of similar carbohydrazides?

Answer:
Disorder (e.g., furan ring orientation) is addressed via:

  • Multi-component refinement : Assign partial occupancies to disordered atoms using SHELXL (e.g., site occupancy = 0.575 for major conformation) .
  • Restraints : Apply SIMU and DELU restraints to anisotropic displacement parameters .
  • Validation tools : Use PLATON’s ADDSYM to check missed symmetry and RIGU to validate geometric restraints .

Advanced: How to evaluate the compound’s potential as an antimicrobial agent?

Answer:

  • In vitro assays :
    • MIC testing : Against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines) .
    • Enzyme inhibition : Measure IC50 for GlmS via spectrophotometric NADH-coupled assay .
  • Mechanistic studies :
    • Fluorescence quenching : Monitor binding to bacterial DNA gyrase using ethidium bromide displacement .
    • ROS detection : Use DCFH-DA probe to assess oxidative stress induction in bacterial cells .

Basic: What are the key stability considerations during storage?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the hydrazone moiety .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carbohydrazide bond .
  • Long-term stability : Monitor via HPLC (C18 column, acetonitrile/water gradient) every 6 months .

Advanced: How to design derivatives for enhanced bioactivity?

Answer:

  • SAR studies : Modify substituents on the furan (e.g., bromo at C5) or benzylidene (e.g., methoxy at C4) to enhance lipophilicity .
  • Fragment-based design : Use Schrödinger’s Phase to identify pharmacophoric features (e.g., hydrogen bond acceptors at 3.5 Å spacing) .
  • ADMET prediction : Employ SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Advanced: What crystallographic software is recommended for structure refinement?

Answer:

  • SHELX suite : SHELXL for refinement (R1 < 5%), SHELXD for phase solution in small molecules .
  • WinGX integration : Streamline data processing (e.g., absorption correction, H-atom placement) .
  • Validation : Check CIF files with checkCIF/PLATON to flag symmetry errors or unrealistic bond lengths .

Advanced: How to analyze non-covalent interactions in supramolecular assemblies?

Answer:

  • Topology analysis : Use Mercury to generate interaction diagrams (e.g., O–H⋯N hydrogen bonds, I⋯I halogen contacts) .
  • Energy frameworks : Calculate interaction energies (CE-B3LYP/6-31G*) with CrystalExplorer to quantify packing stability .
  • CSD surveys : Compare with Cambridge Structural Database entries (e.g., CCDC 1887945) to identify common motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide
Reactant of Route 2
2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide

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